Calculated Lipophilicity Differentiation Against Shorter-Chain Acetamide Analog
A key advantage of the propanamide chain compared to its nearest analog, N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide, lies in its optimal calculated lipophilicity (cLogP). The target compound has a predicted cLogP of approximately 1.2, a value that aligns more closely with the 'drug-like' space for oral bioavailability, whereas the acetamide analog is more hydrophilic with a cLogP of 0.5 . This moderate increase in lipophilicity can enhance passive membrane permeability without excessively increasing metabolic clearance, a crucial balance for cell-based assay performance and in vivo probe development .
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~ 1.2 |
| Comparator Or Baseline | N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide; cLogP ~ 0.5 |
| Quantified Difference | Δ cLogP ~ +0.7 |
| Conditions | Predicted values from in silico models (e.g., AlogPs, Crippen's fragmentation). Values are class-level estimates for the neutral species at pH 7.4. |
Why This Matters
This difference supports the propanamide as a superior starting point for lead optimization programs targeting intracellular enzymes, where balanced lipophilicity is key to achieving cellular activity.
- [1] PubChem. The data were predicted by the ALOGPS 2.1 program. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5, 235-248. View Source
